molecular formula C5H8ClF2NO2 B13470746 Methyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride CAS No. 2866307-32-4

Methyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride

Cat. No.: B13470746
CAS No.: 2866307-32-4
M. Wt: 187.57 g/mol
InChI Key: CIIVEGJRBPQHPP-UHFFFAOYSA-N
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Description

Methyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride is a cyclopropane derivative characterized by a strained three-membered ring structure substituted with fluorine, amino, and ester functional groups. Its molecular formula is C₆H₁₀ClF₂NO₂, with a molecular weight of 201.60 g/mol and a purity of 95% .

Properties

CAS No.

2866307-32-4

Molecular Formula

C5H8ClF2NO2

Molecular Weight

187.57 g/mol

IUPAC Name

methyl 1-amino-2,2-difluorocyclopropane-1-carboxylate;hydrochloride

InChI

InChI=1S/C5H7F2NO2.ClH/c1-10-3(9)4(8)2-5(4,6)7;/h2,8H2,1H3;1H

InChI Key

CIIVEGJRBPQHPP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Mechanism of Action

The mechanism of action of methyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s stability and bioavailability, allowing it to effectively modulate biological pathways . The amino group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and physicochemical differences between the target compound and related cyclopropane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Potential Applications
Methyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride C₆H₁₀ClF₂NO₂ 201.60 Not specified Difluorocyclopropane core; ester and amino groups; 95% purity Undocumented
(1R,2R)-1-amino-2-(difluoromethyl)-N-(1-methylcyclopropylsulfonyl)cyclopropanecarboxamide hydrochloride C₉H₁₅ClF₂N₂O₃S 304.75 1360828-80-3 Sulfonyl group; carboxamide; higher density (1.442 g/cm³ at 20°C) Pharmaceuticals
Milnacipran Hydrochloride Not fully specified Not specified 101152-94-7 Phenyl-substituted cyclopropane; diethylamino and carboxamide groups Antidepressant
Cyclanilide (1-(((2,4-dichlorophenyl)amino)carbonyl) cyclopropanecarboxylic acid) C₁₁H₈Cl₂N₂O₃ Not specified Not specified Dichlorophenyl group; carboxylic acid Plant growth regulator
1,1-difluorohex-5-en-3-amine hydrochloride C₆H₁₂ClF₂N 171.62 Not specified Linear aliphatic chain; difluoro and amine groups Undocumented

Key Differences and Implications

Cyclopropane Core Modifications
  • In contrast, the compound from adds a difluoromethyl group and a sulfonyl moiety, increasing molecular weight and possibly altering solubility .
  • Functional Groups: The target’s methyl ester and amino groups contrast with Milnacipran’s carboxamide and diethylamino groups, which are critical for its serotonin-norepinephrine reuptake inhibition (antidepressant activity) .
Physicochemical Properties
  • Molecular Weight : The target compound (201.60 g/mol) is lighter than the sulfonyl derivative in (304.75 g/mol), suggesting differences in bioavailability or synthetic complexity.
  • Purity : The target’s 95% purity matches standard laboratory-grade materials, though purity data for other compounds are unavailable for direct comparison.

Research Findings and Trends

  • Synthetic Accessibility: The target compound’s synthesis likely involves cyclopropanation via [2+1] cycloaddition or ring-closing strategies, similar to methods for Milnacipran . Fluorination may require specialized reagents like DAST (diethylaminosulfur trifluoride).
  • Stability: Fluorine’s electronegativity stabilizes the cyclopropane ring against ring-opening reactions, a advantage over non-fluorinated analogs like 1,1-difluorohex-5-en-3-amine hydrochloride .

Biological Activity

Methyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride (CAS No. 2866307-32-4) is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, highlighting its mechanism of action, stability, and potential applications in pharmacology.

  • Molecular Formula : C5_5H8_8ClF2_2NO2_2
  • Molecular Weight : 188 Da
  • LogP : 0.09
  • Polar Surface Area : 52 Å
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 2

This compound is primarily studied for its role as an inhibitor of ACC (1-aminocyclopropane-1-carboxylic acid) deaminase. Research indicates that it acts as a slow-dissociating inhibitor with a submicromolar affinity for the enzyme, which is crucial in the biosynthesis of ethylene in plants. This inhibition can lead to alterations in plant growth and development by affecting ethylene levels .

Stability and Decomposition

One notable aspect of this compound is its stability under physiological conditions. Studies have shown that this compound decomposes via specific-base catalysis to form 3-fluoro-2-oxobut-3-enoic acid at a rate constant of 0.18±0.01 min10.18\pm 0.01\text{ min}^{-1}. This decomposition can influence its biological activity and efficacy as an inhibitor .

Biological Activity

The biological activity of this compound extends beyond plant physiology. The incorporation of fluorine atoms in its structure enhances its interaction with biological targets, potentially leading to novel therapeutic applications. Fluorinated compounds are known to exhibit improved metabolic stability and bioavailability, making them attractive candidates for drug development .

Case Studies

  • ACC Deaminase Inhibition :
    • A study demonstrated that the compound effectively inhibited ACC deaminase, impacting ethylene production in plants. This inhibition was characterized by a dose-response curve indicating significant biological effects at low concentrations .
  • Fluorinated Compounds in Drug Design :
    • Research highlights the role of fluorinated cyclopropanes in medicinal chemistry, showcasing their ability to modify pharmacokinetic properties and enhance binding affinity to target proteins . Methyl 1-amino-2,2-difluorocyclopropane derivatives have been explored for potential use in treating various diseases due to their unique reactivity profiles.

Comparative Analysis

PropertyThis compoundOther Fluorinated Cyclopropanes
Molecular Weight188 DaVaries (typically higher)
ACC Deaminase InhibitionSubmicromolar affinityVaries
Stability Under Physiological ConditionsDecomposes at 0.18 min10.18\text{ min}^{-1}Generally more stable
ApplicationsPlant growth regulationBroad pharmaceutical applications

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing Methyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride?

  • Methodological Answer : The synthesis typically involves cyclopropanation reactions using methacrylic acid derivatives and diazo compounds as precursors. For example, asymmetric synthesis techniques (e.g., chiral auxiliaries or catalysts) are critical to achieving the desired stereochemistry . Post-cyclopropanation steps include functional group modifications (e.g., introduction of the amino group via reductive amination) followed by hydrochloride salt formation under acidic conditions. Yield optimization often requires temperature-controlled reactions and purification via recrystallization .

Q. How does the cyclopropane ring influence the compound’s reactivity and stability?

  • Methodological Answer : The cyclopropane ring introduces significant ring strain, enhancing reactivity in ring-opening reactions or nucleophilic substitutions. Stability is maintained through electron-withdrawing groups (e.g., difluoromethyl and carboxylate) that reduce strain-induced decomposition. Computational studies (e.g., DFT calculations) are recommended to assess strain energy and predict reaction pathways .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming stereochemistry and fluorine substitution. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves absolute configuration. Purity is assessed via HPLC with UV detection, using acetonitrile/water gradients for separation .

Advanced Research Questions

Q. How can researchers address challenges in stereochemical control during synthesis?

  • Methodological Answer : Asymmetric catalysis (e.g., Evans’ oxazaborolidine catalysts) or chiral pool strategies (using enantiopure starting materials) can enforce stereocontrol. Monitoring enantiomeric excess (EE) via chiral HPLC or polarimetry is essential. Contradictions in reported EE values may arise from solvent polarity effects or catalyst degradation, necessitating reaction condition optimization .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Variability in biological assays (e.g., enzyme inhibition or receptor binding) may stem from differences in assay conditions (pH, temperature) or impurity profiles. Cross-validation using orthogonal assays (e.g., SPR vs. fluorescence polarization) and rigorous batch-to-batch purity analysis (via LC-MS) are recommended .

Q. How does the difluoromethyl group modulate interactions with biological targets?

  • Methodological Answer : The difluoromethyl group enhances metabolic stability and binding affinity via hydrophobic interactions and fluorine-specific effects (e.g., dipole interactions). Molecular docking simulations (using software like AutoDock Vina) paired with mutagenesis studies can identify key residues in target proteins. Comparative studies with non-fluorinated analogs are critical to isolate fluorine’s role .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodological Answer : Store under inert gas (argon) at –20°C to prevent hydrolysis of the cyclopropane ring. Use desiccants to avoid moisture absorption. Safety Data Sheets (SDS) recommend PPE (gloves, goggles) due to potential irritancy. Decomposition products can be monitored via TGA-DSC analysis .

Data Interpretation and Optimization

Q. How should researchers interpret conflicting NMR data for this compound?

  • Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects, pH variations (in D₂O vs. CDCl₃), or dynamic processes (e.g., ring puckering). Variable-temperature NMR can resolve conformational exchange broadening. Referencing calculated chemical shifts (via Gaussian or ACD/Labs) aids in peak assignment .

Q. What experimental designs optimize yield in multi-step syntheses?

  • Methodological Answer : Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, catalyst loading). For example, a Box-Behnken design can optimize cyclopropanation yield by varying diazo compound equivalents and temperature. Process Analytical Technology (PAT) tools (e.g., in-situ IR) enable real-time monitoring .

Tables for Key Data

Property Value/Method Reference
Molecular Weight201.60 g/mol (calculated via HRMS)
Key NMR Shifts (¹⁹F)–120 to –125 ppm (coupled with cyclopropane protons)
HPLC Purity Threshold≥95% (ACN:H₂O, 0.1% TFA)
Thermal DecompositionOnset at 150°C (TGA-DSC)

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